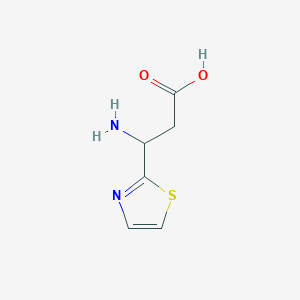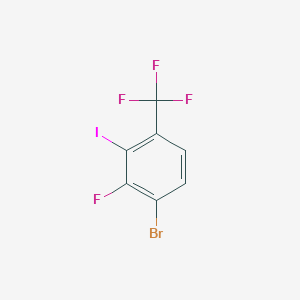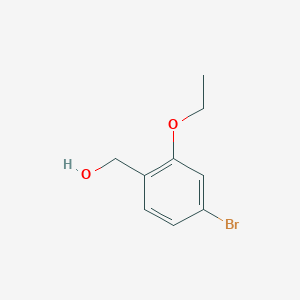
5-Bromo-7-méthoxyquinoléine
Vue d'ensemble
Description
5-Bromo-7-methoxyquinoline: is a heterocyclic aromatic compound with the molecular formula C10H8BrNO . It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and methoxy groups on the quinoline ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
Applications De Recherche Scientifique
Chemistry:
5-Bromo-7-methoxyquinoline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
In biological research, 5-Bromo-7-methoxyquinoline is used as a probe to study the interactions of quinoline derivatives with biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine:
Quinoline derivatives are known for their broad spectrum of biological activities, and 5-Bromo-7-methoxyquinoline is no exception .
Industry:
In the industrial sector, 5-Bromo-7-methoxyquinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .
Mécanisme D'action
Target of Action
Quinoline derivatives, which include 5-bromo-7-methoxyquinoline, have been reported to have a wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of 5-Bromo-7-methoxyquinoline with its targets remain to be elucidated.
Biochemical Pathways
Quinoline derivatives have been reported to affect a variety of biochemical pathways, often leading to downstream effects such as modulation of oxidative stress, inflammation, and insulin signaling . The specific pathways affected by 5-Bromo-7-methoxyquinoline remain to be identified.
Pharmacokinetics
The adme properties of a compound can significantly impact its bioavailability
Result of Action
Quinoline derivatives have been reported to have a variety of effects at the molecular and cellular level . The specific effects of 5-Bromo-7-methoxyquinoline remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action of a compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method is the Skraup condensation reaction, which involves the reaction of 3,5-dibromoaniline with glycerol and sulfuric acid under reflux conditions . Another method involves the use of microwave irradiation to promote the reaction between aniline derivatives and acetaldehyde in the presence of hydrochloric acid as a catalyst .
Industrial Production Methods:
Industrial production of 5-Bromo-7-methoxyquinoline may involve large-scale bromination reactions using bromine or N-bromosuccinimide as the brominating agents. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
5-Bromo-7-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the quinoline ring.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline derivatives with different functional groups such as aldehydes or carboxylic acids.
Reduction Products: Tetrahydroquinoline derivatives.
Comparaison Avec Des Composés Similaires
- 5-Bromo-8-methoxyquinoline
- 5,7-Dibromo-8-methoxyquinoline
- 7-Bromo-8-methoxyquinoline
Comparison:
5-Bromo-7-methoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups on the quinoline ring. This positioning affects its chemical reactivity and biological activity. For instance, 5-Bromo-8-methoxyquinoline has a different substitution pattern, which can lead to variations in its chemical behavior and interactions with biological targets .
Propriétés
IUPAC Name |
5-bromo-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTZDFDSYUFWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310952 | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126824-44-9 | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)












